molecular formula C16H23NO5S2 B5967975 3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide

3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide

Cat. No.: B5967975
M. Wt: 373.5 g/mol
InChI Key: UGSQBUPRHHTFJR-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-12-5-6-14(22-2)15(9-12)24(20,21)16-11-23(18,19)10-13(16)17-7-3-4-8-17/h5-6,9,13,16H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSQBUPRHHTFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)C2CS(=O)(=O)CC2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide typically involves multiple steps. One common approach is to start with the sulfonylation of a pyrrolidine derivative, followed by the introduction of the methoxy and methyl groups on the phenyl ring. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiolane derivatives with different substituents.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through its unique three-dimensional structure. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol: This compound shares a similar phenyl ring structure but lacks the sulfonyl and pyrrolidine groups.

    Pyrrolidine sulfonamides: These compounds contain the pyrrolidine ring and sulfonyl group but differ in the substituents on the phenyl ring.

Uniqueness

3-(2-Methoxy-5-methylphenyl)sulfonyl-4-pyrrolidin-1-ylthiolane 1,1-dioxide is unique due to its combination of a sulfonyl group, a pyrrolidine ring, and specific methoxy and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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